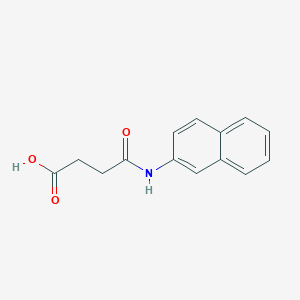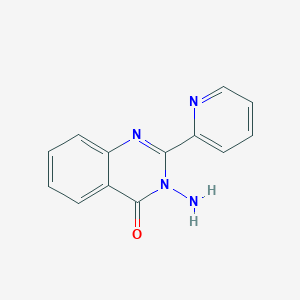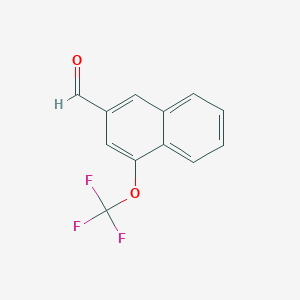
1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(三氟甲氧基)萘-3-甲醛是一种有机化合物,其特征在于萘环上连接了一个三氟甲氧基,而萘环上还带有一个甲醛基团。
准备方法
合成路线和反应条件
1-(三氟甲氧基)萘-3-甲醛的合成通常涉及将三氟甲氧基引入萘环,然后对所得化合物进行甲酰化。一种常用的方法是使用三氟甲氧基化试剂来引入三氟甲氧基。 这可以通过多种策略实现,包括使用三氟甲基醚和三氟甲基磺酸盐 .
工业生产方法
1-(三氟甲氧基)萘-3-甲醛的工业生产可能涉及使用优化试剂和条件的大规模三氟甲氧基化反应,以确保高产率和纯度。该过程可能还包括纯化步骤,例如重结晶或色谱法,以分离所需的产物。
化学反应分析
反应类型
1-(三氟甲氧基)萘-3-甲醛可以进行多种化学反应,包括:
氧化: 醛基可以氧化形成相应的羧酸。
还原: 醛基可以还原形成相应的醇。
取代: 三氟甲氧基可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄)。
取代: 亲核取代反应可能涉及试剂,例如甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu)。
主要形成的产物
氧化: 1-(三氟甲氧基)萘-3-羧酸。
还原: 1-(三氟甲氧基)萘-3-甲醇。
取代: 取决于所用亲核试剂的各种取代萘衍生物。
科学研究应用
1-(三氟甲氧基)萘-3-甲醛在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其在药物发现和开发中的潜在用途,特别是在新型药物设计中。
作用机理
1-(三氟甲氧基)萘-3-甲醛的作用机制取决于其具体的应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,调节其活性。 三氟甲氧基可以增强化合物的亲脂性和代谢稳定性,潜在地改善其药代动力学性质 .
作用机制
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
相似化合物的比较
类似化合物
1-(三氟甲氧基)萘-3-羧酸: 结构相似,但具有羧酸基团而不是醛基。
1-(三氟甲氧基)萘-3-甲醇: 结构相似,但具有羟基而不是醛基。
独特性
属性
分子式 |
C12H7F3O2 |
|---|---|
分子量 |
240.18 g/mol |
IUPAC 名称 |
4-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H |
InChI 键 |
YNVVTGCOCUQMQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



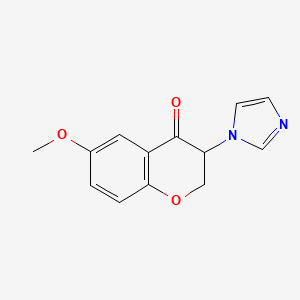

![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)


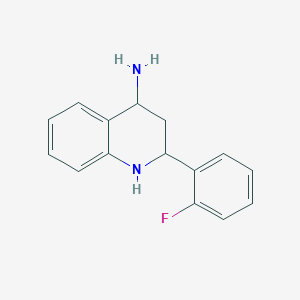



![3-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B11870517.png)
